Home > Products > Screening Compounds P83428 > 7-Hydroxy Ondansetron
7-Hydroxy Ondansetron - 126702-17-8

7-Hydroxy Ondansetron

Catalog Number: EVT-1442494
CAS Number: 126702-17-8
Molecular Formula: C18H19N3O2
Molecular Weight: 309.369
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ondansetron

Compound Description: Ondansetron is a potent and selective 5-hydroxytryptamine3 (5-HT3) receptor antagonist. [, ] It is clinically used to prevent chemotherapy-, radiotherapy-, and postoperative-induced nausea and vomiting. [, ] Ondansetron is primarily metabolized in the liver, with over 95% of its clearance attributed to hepatic oxidative metabolism. []

Relevance: Ondansetron is the parent compound of 7-hydroxyondansetron. [, ] 7-Hydroxyondansetron is formed by the hydroxylation of ondansetron at the 7th position of the indole ring, a process primarily mediated by the cytochrome P450 (CYP) 2D6 enzyme. []

8-Hydroxyondansetron

Compound Description: 8-Hydroxyondansetron is a hydroxylated metabolite of ondansetron. [, ] Like 7-hydroxyondansetron, it is a major metabolite of ondansetron in humans but has limited contribution to the pharmacological activity of the parent drug. []

Relevance: 8-Hydroxyondansetron is structurally similar to 7-hydroxyondansetron, differing only in the position of the hydroxyl group on the indole ring. [] Both metabolites are formed through the same metabolic pathway, primarily involving CYP2D6. []

N-Demethyl Ondansetron

Compound Description: N-Demethyl ondansetron is a metabolite of ondansetron formed by N-demethylation. []

Relevance: N-Demethyl ondansetron is another metabolite of ondansetron, highlighting the diverse metabolic transformations ondansetron can undergo. [] While not directly comparable in structure to 7-hydroxyondansetron, its presence emphasizes the metabolic pathways associated with ondansetron.

1-Hydroxy Ondansetron

Compound Description: 1-Hydroxy ondansetron is a metabolite of ondansetron formed by hydroxylation at the 1st position. []

Tropisetron

Compound Description: Tropisetron is another potent and selective 5-HT3 receptor antagonist, like ondansetron. [] It is used clinically to prevent and treat nausea and vomiting, particularly in the context of chemotherapy.

Relevance: Tropisetron shares a similar indole ring structure with ondansetron, and both are metabolized by CYP2D6, leading to the formation of hydroxylated metabolites. [] This shared metabolic pathway, involving the same enzymatic processes, links tropisetron as a structurally-related compound to 7-hydroxyondansetron.

Granisetron

Compound Description: Granisetron is a potent and selective 5-HT3 receptor antagonist. [] It is clinically utilized for the prevention and treatment of nausea and vomiting induced by chemotherapy and radiotherapy.

Relevance: Although not directly discussed in the context of metabolism, Granisetron is grouped within the same chemical class as ondansetron and 7-hydroxyondansetron, the 5-HT3 receptor antagonists. [] This shared mechanism of action, targeting the same receptor, classifies granisetron as a structurally-related compound.

Dolasetron & Reduced Dolasetron

Compound Description: Dolasetron mesilate is a 5-HT3 receptor antagonist. [] It is metabolized by carbonyl reductase to its active metabolite, reduced dolasetron. Reduced dolasetron is further metabolized by CYP450 enzymes. []

Relevance: Similar to ondansetron, reduced dolasetron undergoes hydroxylation of the indole ring, a process also mediated by CYP450 enzymes. [] This shared metabolic pathway, specifically involving indole ring hydroxylation, connects dolasetron and its metabolite to 7-hydroxyondansetron.

Overview

7-Hydroxy Ondansetron is a significant metabolite of Ondansetron, a widely used antiemetic drug that acts primarily as a serotonin 5-HT3 receptor antagonist. This compound has garnered attention due to its potential pharmacological effects and its role in the metabolic pathway of Ondansetron. Understanding the properties, synthesis, and applications of 7-Hydroxy Ondansetron can provide insights into its therapeutic potential and biochemical behavior.

Source

7-Hydroxy Ondansetron is derived from Ondansetron, which is synthesized through various chemical processes involving imidazole and carbazole derivatives. The compound is primarily produced in the human body as a metabolite of Ondansetron after administration.

Classification

7-Hydroxy Ondansetron can be classified as:

  • Chemical Class: Carbazole derivatives
  • Pharmacological Class: Antiemetic agents
  • Therapeutic Category: Used in the treatment of nausea and vomiting associated with chemotherapy and postoperative recovery.
Synthesis Analysis

Methods

The synthesis of 7-Hydroxy Ondansetron can be achieved through several methods, primarily focusing on the hydroxylation of Ondansetron. Key synthetic routes include:

  1. Hydroxylation Reaction: The introduction of a hydroxyl group at the 7-position of the Ondansetron molecule.
  2. Enzymatic Conversion: Utilizing cytochrome P450 enzymes that facilitate the conversion of Ondansetron to its hydroxylated form.

Technical Details

The hydroxylation process often involves:

  • Reagents: Hydrogen peroxide or other oxidizing agents.
  • Conditions: The reaction typically requires specific pH levels and temperatures to optimize yield and selectivity.
Molecular Structure Analysis

Structure

The molecular formula for 7-Hydroxy Ondansetron is C18H20N3O2C_{18}H_{20}N_{3}O_{2}. Its structure features a hydroxyl group attached to the carbazole moiety, which is critical for its biological activity.

Data

  • Molecular Weight: Approximately 304.37 g/mol
  • Chemical Structure: The compound contains a central carbazole ring, with functional groups that dictate its pharmacological properties.
Chemical Reactions Analysis

Reactions

7-Hydroxy Ondansetron may participate in various chemical reactions, including:

  • Oxidation: Further oxidation can lead to more complex metabolites.
  • Conjugation Reactions: It may undergo glucuronidation or sulfation, affecting its solubility and excretion.

Technical Details

These reactions are crucial for understanding the pharmacokinetics and pharmacodynamics of 7-Hydroxy Ondansetron, influencing its efficacy and safety profile.

Mechanism of Action

Process

7-Hydroxy Ondansetron acts primarily by antagonizing serotonin receptors (5-HT3) in the central nervous system and gastrointestinal tract. This action helps prevent nausea and vomiting by blocking the pathways that trigger these responses.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data may vary based on purity but typically ranges around 150–160 °C.

Relevant analyses such as spectroscopy (NMR, IR) are used to characterize its structure and confirm purity during synthesis.

Applications

Scientific Uses

7-Hydroxy Ondansetron is primarily studied for:

Introduction to 7-Hydroxy Ondansetron as a Pharmacologically Active Metabolite

7-Hydroxy Ondansetron (7-OH-ondansetron) is a significant Phase I oxidative metabolite of ondansetron, a first-generation 5-HT₃ receptor antagonist widely used for managing chemotherapy-induced and postoperative nausea. Structurally, it is characterized by a hydroxyl group at the 7-position of the carbazole ring (molecular formula: C₁₈H₁₉N₃O₂; molecular weight: 309.36 g/mol) [4]. Though less abundant than the primary metabolite 8-hydroxyondansetron (40% of metabolites), 7-hydroxyondansetron constitutes <20% of total ondansetron metabolites but contributes to the overall pharmacological profile due to its structural similarity and receptor interactions [1] [2]. Its formation exemplifies the complexity of ondansetron’s biotransformation, involving competitive hydroxylation at multiple sites on the indole ring by cytochrome P450 (CYP) enzymes [2] [6].

Role in Ondansetron Biotransformation Pathways

Ondansetron undergoes extensive hepatic metabolism via CYP-mediated oxidation, producing three major hydroxylated metabolites: 8-hydroxy (dominant), 7-hydroxy, and 6-hydroxy isomers. The position of hydroxylation critically influences metabolite activity and clearance dynamics.

Key Biotransformation Characteristics

  • Enzymatic Pathways: CYP1A2 primarily mediates 7-hydroxylation (~20% contribution), with minor roles for CYP3A4 and CYP2D6. This contrasts with 8-hydroxy formation (CYP1A2-driven) and N-demethylation (CYP3A4) [2] [6].
  • Metabolic Competition: Hydroxylation at the 6-, 7-, and 8-positions occurs concurrently, with enzyme affinity and substrate concentration determining metabolite distribution. In vitro studies note that 7-hydroxy formation becomes significant at supra-therapeutic ondansetron concentrations [2] [6].
  • Conjugation and Elimination: 7-OH-ondansetron undergoes rapid Phase II conjugation via glucuronidation or sulfation, forming water-soluble compounds excreted renally (44–53% within 24 hours) [1] [2].

Table 1: Comparative Metabolism of Ondansetron’s Primary Hydroxylated Metabolites

MetaboliteAbundancePrimary CYP EnzymeKey Functional Attributes
8-Hydroxyondansetron~40%CYP1A2Dominant metabolite; minimal 5-HT₃ affinity
7-Hydroxyondansetron<20%CYP1A2Structurally analogous to parent; potential residual receptor binding
6-Hydroxyondansetron<5%CYP3A4/2D6Low abundance; negligible activity
N-DemethylondansetronMinorCYP3A4Inactive metabolite

Impact of Physiological and Pathological Factors

  • Hepatic Impairment: Reduced CYP1A2 activity in severe cirrhosis (Child-Pugh C) decreases 7-OH-ondansetron formation, increasing parent drug exposure by 2–3-fold [3].
  • Pharmacogenomics: CYP2D6 polymorphisms (e.g., ultra-rapid metabolizers) minimally impact 7-hydroxylation but alter overall ondansetron clearance. CYP1A2 inducers (e.g., smoking) may accelerate its formation [7] [2].
  • Drug Interactions: Aprepitant (CYP3A4 inhibitor) increases ondansetron AUC by 15%, indirectly affecting 7-OH-ondansetron kinetics. Rifampicin (CYP inducer) reduces metabolite exposure [2].

Significance in Pharmacokinetic and Pharmacodynamic Profiling of Serotonin Antagonists

While 7-OH-ondansetron is less studied than its parent, its physicochemical and receptor-binding properties influence the net pharmacodynamic output of ondansetron therapy.

Pharmacokinetic Behavior

  • Absorption/Distribution: Like ondansetron, 7-OH-ondansetron exhibits moderate plasma protein binding (70–80%) and a volume of distribution (Vd) of ~1.8 L/kg, suggesting extensive tissue penetration [1] [3].
  • Clearance: Conjugated metabolites are eliminated via renal excretion. Unconjugated 7-OH-ondansetron has a half-life of 3–6 hours, mirroring the parent drug [1] [2].
  • Disease-Specific Kinetics: Physiologically based pharmacokinetic (PBPK) models show doubled AUC in severe hepatic impairment due to reduced CYP1A2 activity [3].

Table 2: Impact of Hepatic Dysfunction on Ondansetron and 7-Hydroxy Metabolite Exposure

PopulationOndansetron AUC0-inf (ng·h/mL)7-OH-Ondansetron FormationMetabolic Clearance Pathway Alteration
Healthy (IV 8 mg)260.1 (246.96–280.70)NormalBalanced CYP1A2/3A4 activity
Child-Pugh A444.61 (80.22–1575.57)↓ 20–30%Moderate CYP1A2 suppression
Child-Pugh C1114.82 (296.27–3423.62)↓ 50–60%Severe CYP1A2/3A4 impairment

Pharmacodynamic Contributions

  • Receptor Binding: The 7-OH derivative retains structural similarity to ondansetron, preserving affinity for 5-HT₃ receptors. Though its potency is lower than the parent drug, it contributes to prolonged antiemetic effects during chronic dosing [1] [6].
  • Synergy with Other Metabolites: Combined occupancy of 5-HT₃ receptors by ondansetron and its hydroxylated metabolites may extend therapeutic efficacy, particularly in CYP2D6 ultra-rapid metabolizers who rapidly convert the parent to metabolites [7] [2].
  • Clinical Correlations: Higher plasma ratios of 7-OH-ondansetron to parent drug correlate with reduced emesis in chemotherapy patients, suggesting functional synergy [2].

Table 3: Physicochemical Properties of 7-Hydroxy Ondansetron

PropertyValueMethod/Reference
CAS Number126702-17-8ChemicalBook [4]
Molecular FormulaC₁₈H₁₉N₃O₂ [4]
Molecular Weight309.36 g/mol [4]
Predicted Boiling Point602.4±50.0 °CQSPR modeling [4]
Predicted pKa9.97±0.40Computational estimation [4]
SolubilityDMSO, MethanolExperimental data [4]
LogP (Hydrophobicity)Lower than parentMetabolic hydroxylation increases hydrophilicity [6]

Analytical and Research Implications

  • Quantification Challenges: 7-OH-ondansetron co-elutes with other metabolites in HPLC/MS assays, requiring tandem mass spectrometry for precise measurement [6].
  • Toxicity Considerations: Unlike 8-hydroxyondansetron, 7-OH-ondansetron has not been linked to QT prolongation, but its accumulation in hepatic dysfunction warrants monitoring [3] [7].
  • Drug Design Insights: Its formation pathway informs the development of second-generation 5-HT₃ antagonists (e.g., palonosetron) resistant to competitive hydroxylation [2] [7].

Properties

CAS Number

126702-17-8

Product Name

7-Hydroxy Ondansetron

IUPAC Name

7-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one

Molecular Formula

C18H19N3O2

Molecular Weight

309.369

InChI

InChI=1S/C18H19N3O2/c1-11-19-7-8-21(11)10-12-3-6-15-17(18(12)23)14-5-4-13(22)9-16(14)20(15)2/h4-5,7-9,12,22H,3,6,10H2,1-2H3

InChI Key

DTJUCZWBHDEFRB-UHFFFAOYSA-N

SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)O

Synonyms

1,2,3,9-Tetrahydro-7-hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-_x000B_4H-carbazol-4-one;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.